molecular formula C14H17NO B14596480 N-cyclopentyl-3-phenylprop-2-enamide CAS No. 59831-97-9

N-cyclopentyl-3-phenylprop-2-enamide

Cat. No.: B14596480
CAS No.: 59831-97-9
M. Wt: 215.29 g/mol
InChI Key: PHBMWWQRXLSNDW-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-phenylprop-2-enamide is a compound belonging to the class of enamides, which are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-phenylprop-2-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of enamide synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.

    Substitution: The amide group can participate in substitution reactions, where different substituents replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated amides.

Scientific Research Applications

N-cyclopentyl-3-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-phenylprop-2-enamide involves its interaction with molecular targets and pathways. For instance, similar compounds have been shown to inhibit the activation of transcription factor NF-κB, which plays a crucial role in inflammation . The compound may also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide
  • (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide
  • (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide

Uniqueness

N-cyclopentyl-3-phenylprop-2-enamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

59831-97-9

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-cyclopentyl-3-phenylprop-2-enamide

InChI

InChI=1S/C14H17NO/c16-14(15-13-8-4-5-9-13)11-10-12-6-2-1-3-7-12/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,15,16)

InChI Key

PHBMWWQRXLSNDW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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